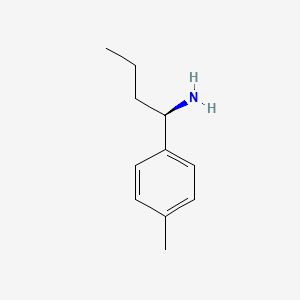
(1R)-1-(4-Methylphenyl)butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-1-(4-Methylphenyl)butylamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1R)-1-(4-Methylphenyl)butylamine, also known as a chiral amine, has garnered attention due to its potential biological activities, particularly in the context of neurotransmitter modulation and receptor interactions. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H17N
- Molecular Weight : 163.26 g/mol
- Chirality : The (1R) configuration indicates a specific three-dimensional arrangement that can significantly influence biological interactions.
The compound features a butylamine backbone with a para-methylphenyl substituent, which is crucial for its pharmacological properties. The unique substitution pattern may affect its interaction with various receptors compared to other structural analogs.
Neurotransmitter Modulation
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly concerning dopamine and norepinephrine transporters. Studies have shown that similar compounds can inhibit dopamine transporter (DAT) and norepinephrine transporter (NET) activity, suggesting that this compound might exhibit comparable effects .
Receptor Interactions
The compound's potential interactions with various receptors have been a focus of study. It is hypothesized to interact with:
- Dopamine receptors : Potentially influencing dopaminergic signaling pathways.
- Norepinephrine receptors : May affect adrenergic signaling.
- Serotonin receptors : Although less potent in this regard, some analogs have shown activity against serotonin transporters (SERT) .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the phenyl ring or the length of the butyl chain can lead to significant changes in pharmacological profiles. The following table summarizes some related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1R)-1-(3-Fluorophenyl)butylamine | C11H16FN | Fluorine substitution enhances activity |
| (1R)-1-(2-Methylphenyl)butylamine | C11H16N | Different aromatic substitution |
| (1R)-1-(4-Chlorophenyl)butylamine | C11H16ClN | Chlorine substitution affects reactivity |
| (S)-(+)-N,N-Dimethyl-2-phenylethylamine | C12H17N | Dimethylated amine structure |
The para-methyl substitution pattern on the phenyl ring is particularly noteworthy as it may lead to distinct biological activities compared to other substituents like chlorine or fluorine .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on DAT and NET while being relatively inactive at SERT. For example, one study found that racemic analogs showed selective inhibition of dopamine reuptake with IC50 values in the nanomolar range .
Therapeutic Potential
The therapeutic implications of this compound are being explored in various contexts, including:
- Neuropsychiatric Disorders : Due to its potential role in modulating neurotransmitter systems, there is interest in its application for conditions like depression and ADHD.
- Cancer Treatment : Some derivatives have shown promise in reversing multidrug resistance in cancer cells by modulating P-glycoprotein activity .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1R)-1-(4-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
KONSGDUJYXXYMT-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















